molecular formula C17H20FNO2 B2959661 2-(2-fluorophenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one CAS No. 2320924-20-5

2-(2-fluorophenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one

Cat. No.: B2959661
CAS No.: 2320924-20-5
M. Wt: 289.35
InChI Key: ZHEPETAIXISQQT-UHFFFAOYSA-N
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Description

The compound “2-(2-fluorophenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one” features a bicyclic 8-azabicyclo[3.2.1]octane core modified with a 3-methylidene substituent and a propan-1-one group linked to a 2-fluorophenoxy moiety. The 2-fluorophenoxy group may enhance lipophilicity and metabolic stability, while the methylidene group at the 3-position introduces conformational rigidity.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-11-9-13-7-8-14(10-11)19(13)17(20)12(2)21-16-6-4-3-5-15(16)18/h3-6,12-14H,1,7-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEPETAIXISQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1CC(=C)C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-{3-methylidene-8-azabicyclo[321]octan-8-yl}propan-1-one typically involves multiple steps, starting from simpler organic molecules The key steps often include the formation of the azabicyclo[32Common reagents used in these reactions include palladium catalysts and various organic solvents .

Industrial Production Methods

This would include the use of large-scale reactors and continuous flow chemistry techniques to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(2-fluorophenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a key intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action for 2-(2-fluorophenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and synthetic differences between the target compound and related azabicyclo[3.2.1]octane derivatives:

Compound Name Structural Features Key Substituents Synthetic Method (Yield, if Available) Potential Applications
Target Compound : 2-(2-fluorophenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one - 8-azabicyclo[3.2.1]octane core
- 3-methylidene group
- 2-fluorophenoxy-propanone
- Fluorinated aromatic ether
- Conformationally constrained bicyclic system
Not explicitly described in evidence Hypothesized CNS or kinase targeting
(1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one - 3-keto group
- Indole-5-carbonyl substituent
- Heteroaromatic indole moiety
- Ketone at 3-position
Palladium-catalyzed aminocarbonylation Neuropharmacology (e.g., receptor ligands)
3-Hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2-diphenylpropan-1-one - 3,8-diazabicyclo core (two nitrogens)
- Diphenylpropanone group
- Hydroxyl group
- Bulky diphenyl substitution
Multi-step acylation (specifics not detailed) Analgesics or antipsychotics
1-[3-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one - 3,8-diazabicyclo core
- Hydroxyethyl side chain
- Polar hydroxyethyl group
- Propanone linker
Not described in evidence Intermediate for drug synthesis
Pyrido-pyrimidine-azabicyclo derivative - Pyrido[4,3-b]pyrimidin-4-yl group
- Fluorine substitution
- Complex heterocycle
- Fluorine at 8-position
Multi-step coupling (15% yield) Anticancer or antiviral agents

Key Observations

Methylidene at the 3-position (target) vs. keto () or hydroxyl groups () impacts electronic properties and steric bulk.

Substituent Effects: Fluorine is present in both the target (2-fluorophenoxy) and pyrido-pyrimidine derivative (), suggesting shared strategies to enhance bioavailability or target affinity. Bulky aromatic groups (e.g., diphenylpropanone in ) may favor CNS activity, while heterocycles (e.g., indole in ) could optimize receptor selectivity.

Synthetic Complexity :

  • Yields for complex analogs (e.g., 15% in , 50% in ) highlight challenges in synthesizing functionalized azabicyclo derivatives. The target compound’s synthesis likely requires tailored coupling or cyclization steps.

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